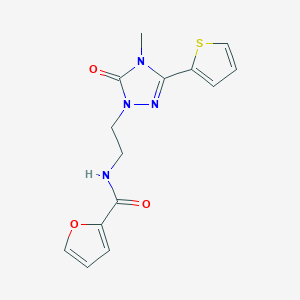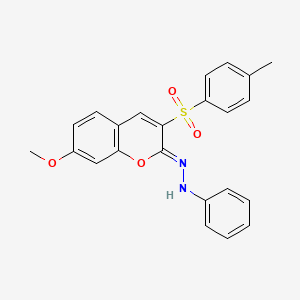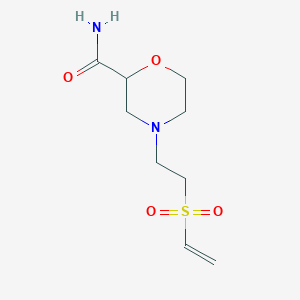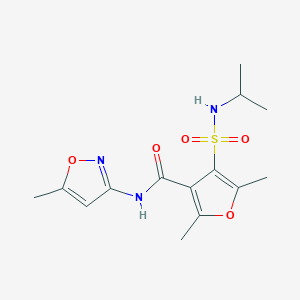
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and pain management.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Related Compounds : Studies have focused on synthesizing related compounds, showcasing diverse applications in medicinal chemistry. For instance, Wang et al. (2013) synthesized a compound for potential PET imaging of B-Raf(V600E) in cancers, highlighting the relevance in oncological research (Wang, Gao, Miller, & Zheng, 2013). Koroleva et al. (2011) developed new carboxylic acid amides with an N-methylpiperazine fragment, which could be key intermediates in synthesizing various pharmacologically active compounds (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Structural and Activity Studies : Research by Wang et al. (2008) on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives assessed their cardiotonic activities, demonstrating the potential of structurally related compounds in cardiovascular therapeutics (Wang, Dong, Wang, Xiang, & Chen, 2008).
Molecular Structure Analysis : Studies like Shen et al. (2012) provide detailed insights into the molecular structure of related compounds, which is crucial for understanding their pharmacological potential and designing new drugs (Shen, Qian, Gu, & Hu, 2012).
Biochemical and Pharmacological Research
Mitochondrial Function Evaluation : Bellili et al. (2022) investigated the mitochondrial reductive function of benzamide compounds, demonstrating their moderate toxicity in certain cell lines. This highlights the relevance of such compounds in cellular biochemistry studies (Bellili, Coltman, Hodges, & Allouche, 2022).
Potential as Anti-Tubercular Agents : Srinivasarao et al. (2020) designed and synthesized derivatives as potential anti-tubercular agents, showcasing the therapeutic potential of structurally similar compounds in treating infectious diseases (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).
Exploring Antiproliferative Activity : Research like Ilić et al. (2011) investigates the antiproliferative activity of certain benzamide derivatives on endothelial and tumor cells, suggesting their potential role in cancer therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Propriétés
IUPAC Name |
3,4-difluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)16-4-7-18(23)19(24)14-16/h2-9,14H,10-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCHJSQPCXJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)
![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)




![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)

![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)